Pixantrone maleate

Description

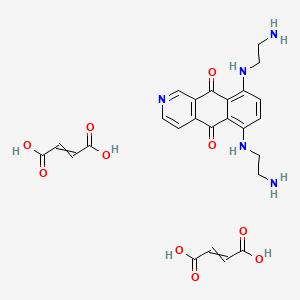

Structure

3D Structure of Parent

Properties

IUPAC Name |

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;but-2-enedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2.2C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;2*5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;2*1-2H,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAGFBGXEWPNJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144675-97-8 |

Source

|

| Record name | 144675-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Pixantrone Maleate in Lymphoma Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pixantrone maleate (marketed as Pixuvri®) is an aza-anthracenedione derivative of mitoxantrone, approved for the treatment of adult patients with multiply relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma (NHL).[1][2] Structurally designed to reduce the cardiotoxicity associated with anthracyclines like doxorubicin, pixantrone maintains potent anti-neoplastic activity.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of pixantrone in lymphoma cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key cellular pathways and processes.

Core Mechanisms of Action

Pixantrone exerts its cytotoxic effects on lymphoma cells through a multi-faceted approach, primarily targeting DNA integrity and mitotic processes. The key mechanisms include:

-

DNA Intercalation and Alkylation: Pixantrone's planar aromatic structure allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[5] This interaction distorts the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription.[6] Furthermore, pixantrone can form stable DNA adducts through alkylation, particularly at hypermethylated DNA sites, contributing to its cytotoxic effect.[7]

-

Inhibition of Topoisomerase IIα: Pixantrone is a potent inhibitor of topoisomerase IIα, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[8][9] By stabilizing the topoisomerase IIα-DNA cleavage complex, pixantrone leads to the accumulation of double-strand breaks in DNA.[8][10] Notably, pixantrone exhibits a degree of selectivity for the topoisomerase IIα isoform, which is more prevalently expressed in proliferating cancer cells, over the topoisomerase IIβ isoform, which is more common in quiescent cells like cardiomyocytes. This selectivity is believed to contribute to its reduced cardiotoxicity.[4][8]

-

Induction of Mitotic Perturbations and Catastrophe: A significant mechanism of pixantrone-induced cell death is through the induction of severe mitotic aberrations.[1][11] Unlike classical DNA damaging agents that trigger a robust DNA damage response and cell cycle arrest, pixantrone at cytotoxic concentrations does not significantly impede cell cycle progression.[1] Instead, it induces a "latent" form of DNA damage that becomes apparent during mitosis.[11] This leads to impaired chromosome segregation, the formation of chromatin bridges, and the generation of micronuclei.[1][12] Lymphoma cells treated with pixantrone often undergo multiple rounds of aberrant cell division before succumbing to cell death, a process termed mitotic catastrophe.[1][11]

Quantitative Data

The cytotoxic and mechanistic effects of pixantrone have been quantified in various lymphoma and other cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Pixantrone in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Pixantrone IC50 | Doxorubicin IC50 | Reference |

| OCI-Ly8 | Non-Hodgkin's Lymphoma | Short-term Proliferation | 22 nM - 2737 nM | 2.8 nM - 67 nM | [12] |

| Z138 | Non-Hodgkin's Lymphoma | Short-term Proliferation | 22 nM - 2737 nM | 2.8 nM - 67 nM | [12] |

| Raji | Non-Hodgkin's Lymphoma | Short-term Proliferation | 22 nM - 2737 nM | 2.8 nM - 67 nM | [12] |

| OCI-Ly8 | Non-Hodgkin's Lymphoma | Long-term Clonogenic | 5.1 nM - 82.8 nM | Not specified | [12] |

| Z138 | Non-Hodgkin's Lymphoma | Long-term Clonogenic | 5.1 nM - 82.8 nM | Not specified | [12] |

| Raji | Non-Hodgkin's Lymphoma | Long-term Clonogenic | 5.1 nM - 82.8 nM | Not specified | [12] |

| K562 | Chronic Myelogenous Leukemia | Cell Growth Inhibition | 0.10 µM | 0.08 µM | [8] |

| PPTP Panel | Various Pediatric Cancers | In vitro panel | Median: 54 nM | Not specified | [6] |

Table 2: Quantitative Analysis of Mechanistic Endpoints

| Endpoint | Cell Line | Treatment Conditions | Result | Reference |

| Topoisomerase IIα Inhibition | N/A (in vitro) | Not specified | Induces formation of linear DNA | [9] |

| DNA Double-Strand Breaks (γH2AX foci) | PANC1 | 100 nM Pixantrone (24h) | Less potent induction than Doxorubicin | [12][13] |

| Micronuclei Formation | PANC1 | 25-100 nM Pixantrone (24-48h) | Significant, concentration-dependent increase | [11] |

| APE1 Inhibition (IC50) | N/A (in vitro) | Not specified | 20 ± 9 µM | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to elucidate the mechanism of action of pixantrone.

Topoisomerase II-Mediated DNA Cleavage Assay

Objective: To determine if a compound can stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα or IIβ, and assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

-

Drug Incubation: Add various concentrations of pixantrone or a vehicle control to the reaction mixtures.

-

Enzymatic Reaction: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for the topoisomerase II-mediated cleavage reaction.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS (to denature the enzyme) and proteinase K (to digest the protein).

-

Agarose Gel Electrophoresis: Separate the DNA products on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The appearance of a linear DNA band from the supercoiled plasmid indicates topoisomerase II-mediated cleavage.[10]

Clonogenic Survival Assay

Objective: To assess the long-term cytotoxic effects of a compound on the ability of single cells to form colonies.

Methodology:

-

Cell Seeding: Seed lymphoma cells at a low density in 6-well plates to allow for colony formation.

-

Drug Treatment: Treat the cells with various concentrations of pixantrone or a vehicle control for a defined period (e.g., 24 hours).

-

Drug Washout: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Colony Formation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for the formation of visible colonies.

-

Colony Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, and then stain them with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control and determine the IC50 value.[12][15]

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

Objective: To detect and quantify the formation of DNA double-strand breaks in cells by visualizing the phosphorylation of histone H2AX (γH2AX).

Methodology:

-

Cell Culture and Treatment: Grow lymphoma cells on coverslips or in chamber slides and treat them with pixantrone or control substances for the desired time.

-

Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

-

Incubate the cells with a primary antibody specific for γH2AX.

-

Wash the cells and then incubate with a fluorescently labeled secondary antibody.

-

-

Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.

-

Microscopy and Image Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.[8][12]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships in the mechanism of action of pixantrone.

Caption: Overview of Pixantrone's Mechanism of Action in Lymphoma Cells.

Caption: Experimental Workflow for Investigating Pixantrone's Mechanism of Action.

Conclusion

This compound employs a distinct and multifaceted mechanism of action to induce cytotoxicity in lymphoma cells. Its ability to intercalate into DNA, inhibit topoisomerase IIα, and, most notably, induce mitotic catastrophe through profound chromosomal mis-segregation, distinguishes it from other chemotherapeutic agents. The reduced propensity to generate reactive oxygen species and its selectivity for topoisomerase IIα likely contribute to its favorable cardiac safety profile. A thorough understanding of these core mechanisms is paramount for the rational design of combination therapies and the identification of potential biomarkers for patient stratification in the treatment of relapsed or refractory aggressive non-Hodgkin's lymphoma. Further research into the intricate details of the signaling pathways leading to mitotic catastrophe will undoubtedly provide deeper insights into the therapeutic potential of pixantrone.

References

- 1. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pixantrone for the treatment of adult patients with relapsed or refractory aggressive non-Hodgkin B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA binding by pixantrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA | microPublication [micropublication.org]

- 15. researchgate.net [researchgate.net]

A Technical Deep Dive into Pixantrone Maleate: Mechanism of Action as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of pixantrone maleate, a novel aza-anthracenedione, focusing on its role as a topoisomerase II inhibitor. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows to support further research and development in oncology.

Core Mechanism of Action: Topoisomerase II Inhibition

Pixantrone is a synthetic aza-anthracenedione designed to reduce the cardiotoxicity associated with traditional anthracyclines like doxorubicin, while retaining potent antineoplastic activity.[1][2] Its primary mechanism of action involves the targeting of DNA topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation.[3][4]

Unlike classic topoisomerase II poisons that primarily stabilize the enzyme-DNA cleavage complex, pixantrone exhibits a more nuanced mechanism. While it is considered a weaker inhibitor of topoisomerase II compared to doxorubicin, its cytotoxic effects are significant.[1][5] Pixantrone intercalates into DNA and can also form stable DNA adducts, which disrupt normal DNA replication and transcription.[1][6] Some evidence suggests that pixantrone can be activated by formaldehyde to generate covalent drug-DNA adducts, presenting an additional pathway for its cytotoxic effects.[7][8]

A key characteristic of pixantrone is its selectivity for the topoisomerase IIα isoform over the topoisomerase IIβ isoform.[3][4] Since the β isoform is predominant in postmitotic cardiomyocytes, this selectivity is thought to contribute to pixantrone's reduced cardiotoxicity.[3][9] The interaction of pixantrone with the topoisomerase II-DNA complex ultimately leads to the accumulation of DNA double-strand breaks, though to a lesser extent than doxorubicin.[1][3][10] This damage, even if latent, impairs chromosome segregation during mitosis, leading to aberrant cell divisions, mitotic catastrophe, and eventual apoptotic cell death.[5][11]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of pixantrone across various cancer cell lines.

Table 1: IC50 Values for Pixantrone in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| K562 | Human Leukemia | 0.10 µM | 72 h | [3][12] |

| K/VP.5 (etoposide-resistant) | Human Leukemia | 0.56 µM | 72 h | [3][12] |

| MDCK | Canine Kidney | 0.058 µM | 72 h | [12] |

| MDCK/MDR (ABCB1-transfected) | Canine Kidney | 4.5 µM | 72 h | [12] |

| HT-29 | Human Colon Adenocarcinoma | 0.0012 µM (GI50) | 72 h | [12] |

| LoVo | Human Colon Adenocarcinoma | 0.24 µg/mL | Not Specified | [12] |

| PANC1 | Human Pancreatic Cancer | Induces DNA damage at 25-500 nM | 24 h | [12] |

| T47D | Human Breast Cancer | 37.3 nM | Not Specified | [12] |

| MCF-10A | Human Breast (non-tumorigenic) | 126 nM | Not Specified | [12] |

| OVCAR5 | Human Ovarian Cancer | 136 nM | Not Specified | [12] |

| PPTP Cell Line Panel (Median) | Various Pediatric Cancers | 54 nM | 96 h | [2] |

| Ewing Sarcoma Panel (Median) | Ewing Sarcoma | 14 nM | 96 h | [2] |

| Rhabdomyosarcoma Panel (Median) | Rhabdomyosarcoma | 412 nM | 96 h | [2] |

| OCI-Ly8 | Non-Hodgkin's Lymphoma | 22 nM - 2737 nM | 3 days | [10] |

| Z138 | Non-Hodgkin's Lymphoma | 22 nM - 2737 nM | 3 days | [10] |

| Raji | Non-Hodgkin's Lymphoma | 22 nM - 2737 nM | 3 days | [10] |

Table 2: Comparative IC50 Values (Long-Term Clonogenic Assays)

| Cell Line | Cancer Type | Pixantrone IC50 | Doxorubicin IC50 | Reference |

| NHL Cell Lines (Range) | Non-Hodgkin's Lymphoma | 5.1 nM - 82.8 nM | Low nanomolar range | [10] |

Key Experimental Protocols

Detailed methodologies for essential experiments used to characterize pixantrone's activity as a topoisomerase II inhibitor are provided below.

Topoisomerase II DNA Decatenation Assay

This assay measures the catalytic activity of topoisomerase II by its ability to separate catenated networks of kinetoplast DNA (kDNA) into individual minicircles.

-

Principle: Topoisomerase II decatenates kDNA, allowing the resulting minicircles to migrate faster through an agarose gel. Inhibitors of the enzyme's catalytic activity prevent this decatenation, causing the kDNA to remain as a high-molecular-weight complex in the loading well.[13][14]

-

Materials:

-

Human Topoisomerase IIα or IIβ

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)

-

10 mM ATP solution

-

Pixantrone (dissolved in an appropriate solvent, e.g., DMSO)

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose, TBE or TAE buffer

-

DNA staining agent (e.g., Ethidium Bromide)

-

-

Procedure:

-

Prepare reaction mixtures on ice containing assay buffer, ATP, and kDNA.

-

Add varying concentrations of pixantrone or vehicle control to the reaction tubes.

-

Initiate the reaction by adding purified topoisomerase II enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop buffer/loading dye.

-

Separate the reaction products by electrophoresis on a 1.0% agarose gel.

-

Stain the gel, destain if necessary, and visualize the DNA bands under UV light.[14]

-

-

Data Analysis: The intensity of the fast-migrating decatenated minicircles is quantified. A reduction in this band in the presence of pixantrone indicates inhibition of topoisomerase II catalytic activity.

Topoisomerase II DNA Cleavage Assay

This assay determines the ability of a compound to act as a "topoisomerase II poison" by stabilizing the covalent complex between the enzyme and DNA, leading to an increase in linear DNA.

-

Principle: Topoisomerase II poisons trap the enzyme in its cleavage complex with DNA. Subsequent treatment with a denaturing agent, like SDS, and a protease reveals DNA double-strand breaks. This is observed as the conversion of supercoiled plasmid DNA (Form I) to linear DNA (Form III).[14][15]

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase IIα or IIβ enzyme

-

Assay buffer (as above)

-

Pixantrone

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K

-

Agarose gel, electrophoresis buffer, and DNA staining agent

-

-

Procedure:

-

Incubate supercoiled plasmid DNA with human topoisomerase II enzyme in the assay buffer in the presence of varying concentrations of pixantrone or vehicle control.

-

Allow the reaction to proceed at 37°C for approximately 30 minutes.

-

Stop the reaction and reveal the cleavage by adding SDS, followed by Proteinase K, and incubate at 50-55°C for 30-60 minutes to digest the enzyme.

-

Add loading dye and separate the reaction products on an agarose gel.

-

Visualize the DNA bands. The appearance of a linear DNA band indicates that pixantrone is stabilizing the cleavage complex.[14][15]

-

Cell Viability Assays (MTS/MTT)

These colorimetric assays quantify the effect of a compound on cell proliferation and viability.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pixantrone

-

MTS or MTT reagent

-

Solubilization buffer (for MTT assay)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of pixantrone for a specified duration (e.g., 72 hours).

-

Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[15]

-

Cellular DNA Double-Strand Break (γH2AX) Assay

This immunofluorescence-based assay detects the formation of DNA double-strand breaks in cells.

-

Principle: Following a DNA double-strand break, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. This phosphorylated histone accumulates at the site of damage, forming discrete foci that can be visualized and quantified using a specific antibody.[3][9]

-

Materials:

-

Cancer cell line of interest

-

Pixantrone

-

Fixation and permeabilization buffers

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI or other nuclear counterstain

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with pixantrone for a specified time.

-

Fix and permeabilize the cells.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the number of γH2AX foci per cell using fluorescence microscopy.[3][9]

-

Visualizing the Pathways and Processes

The following diagrams illustrate the mechanism of action of pixantrone, a typical experimental workflow, and the downstream cellular consequences.

Caption: Mechanism of Pixantrone's Topoisomerase IIα Inhibition.

Caption: Experimental workflow for evaluating a topoisomerase II inhibitor.

Caption: Downstream cellular effects of pixantrone treatment.

Conclusion

This compound represents a significant advancement in the development of topoisomerase II inhibitors, offering a potent antineoplastic agent with a more favorable safety profile compared to earlier anthracyclines. Its complex mechanism of action, involving not only the stabilization of the topoisomerase IIα-DNA cleavage complex but also DNA intercalation and adduct formation, leads to a unique cellular response characterized by mitotic perturbations and subsequent cell death. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of pixantrone and to discover novel topoisomerase II inhibitors with improved efficacy and safety.

References

- 1. benchchem.com [benchchem.com]

- 2. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the DNA Intercalation and Binding Sites of Pixantrone Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pixantrone maleate is a promising aza-anthracenedione anticancer agent, structurally related to mitoxantrone and anthracyclines like doxorubicin.[1][2][3] Approved in the European Union for treating relapsed or refractory aggressive B-cell non-Hodgkin lymphoma, pixantrone was developed to retain the therapeutic efficacy of its predecessors while exhibiting a more favorable cardiac safety profile.[1][4] Its anticancer activity is primarily attributed to its interactions with DNA, which include DNA intercalation and the inhibition of topoisomerase II, ultimately leading to the disruption of DNA replication and transcription and the induction of cell death.[3][5] Additionally, under certain conditions, pixantrone can form covalent adducts with DNA, representing another facet of its mechanism of action.[6]

This technical guide provides a comprehensive overview of the current understanding of this compound's DNA intercalation and binding sites, intended for researchers, scientists, and professionals in drug development. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanisms of Action

Pixantrone exerts its cytotoxic effects through a multi-faceted interaction with DNA, primarily involving:

-

DNA Intercalation: The planar aromatic core of the pixantrone molecule inserts itself between the base pairs of the DNA double helix.[5] This intercalation distorts the helical structure, which can interfere with the binding of DNA-processing enzymes and contribute to the inhibition of DNA replication and transcription.[3]

-

Topoisomerase II Inhibition: Pixantrone acts as a topoisomerase II poison.[1][5] It stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1][4] This leads to the accumulation of double-strand breaks, a highly cytotoxic lesion that triggers apoptotic pathways.[1][4]

These mechanisms are interconnected, as the initial intercalation of pixantrone into DNA is a prerequisite for its effective inhibition of topoisomerase II.

DNA Binding Affinity and Specificity

The interaction of pixantrone with DNA is characterized by a notable binding affinity and a degree of sequence specificity. While comprehensive thermodynamic data for its binding to undamaged DNA remains limited in the public domain, studies with modified DNA and specific oligonucleotides have provided valuable insights.

Quantitative Binding Data

The following table summarizes the available quantitative data on pixantrone's interaction with DNA and related enzymes. It is important to note the absence of binding constants for pixantrone with undamaged, canonical B-form DNA, highlighting an area for future research.

| Parameter | Value | DNA Substrate/Target | Method | Reference |

| Apparent Binding Constant (Kd) | 1.25 ± 0.32 μM | Tetrahydrofuran (THF)-containing DNA (AP site analog) | Thiazole Orange Displacement Assay | [7] |

| IC50 | 20 ± 9 μM | APE1 Endonuclease Activity | Fluorescence-based incision assay | [7] |

DNA Binding Site Preference

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the preferred binding sites of pixantrone on DNA. These studies reveal a preference for intercalation at specific dinucleotide sequences.

-

5'-CG and 5'-5MeCG Sequences: NMR studies on the octanucleotide duplex d(ACGATCGT)2 and its C-5 methylated analogue have shown that pixantrone predominantly intercalates from the major groove at 5'-CG and 5'-5MeCG sites.[2]

-

CpA Dinucleotides: Further NMR investigations with the duplex sequence d(TCATATGA)2 demonstrated preferential binding at the symmetric CpA sites.[8]

-

Adenine Bulge Sites: Pixantrone has also been shown to bind selectively to adenine bulge sites in DNA, primarily from the minor groove.[8]

-

Minor Groove Association: While major groove intercalation is predominant at CG-rich sequences, weak interactions with the minor groove have also been observed.[2]

Covalent DNA Adduct Formation

In addition to non-covalent intercalation, pixantrone can form covalent adducts with DNA, a mechanism that may contribute to its cytotoxicity, particularly in the presence of formaldehyde.

-

Formaldehyde-Mediated Adducts: Pixantrone can be activated by formaldehyde to form monofunctional DNA adducts.[9] This reaction occurs selectively at CpG and CpA dinucleotides, where formaldehyde provides a methylene bridge, covalently linking a single side-chain of pixantrone to the exocyclic N2 amino group of guanine.[9]

-

Apurinic/Apyrimidinic (AP) Sites: Pixantrone has also been shown to generate covalent conjugates at apurinic/apyrimidinic (AP) sites in DNA.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of pixantrone with DNA.

Thiazole Orange (TO) Displacement Assay

This assay is used to determine the binding affinity of a ligand to DNA by measuring the displacement of a fluorescent intercalating dye, Thiazole Orange.

Experimental Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the desired DNA substrate (e.g., a tetrahydrofuran-containing double-stranded oligonucleotide) in an appropriate buffer.

-

Prepare a stock solution of Thiazole Orange (TO) in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound.

-

-

Assay Setup:

-

In a 384-well black plate, combine the DNA substrate and TO to final concentrations of 50 nM and 250 nM, respectively.[7]

-

Add the serially diluted pixantrone to the wells.

-

Include control wells containing no DNA to correct for background fluorescence.

-

-

Incubation:

-

Incubate the plate at room temperature for 10 minutes.[7]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 480 nm and 530 nm, respectively.[7]

-

-

Data Analysis:

-

Subtract the background fluorescence from the readings.

-

Plot the fluorescence intensity as a function of the pixantrone concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the apparent binding constant (Kd).[7]

-

NMR Spectroscopy for Binding Site Determination

NMR spectroscopy provides high-resolution structural information about the interaction between pixantrone and specific DNA oligonucleotides.

Experimental Workflow:

Methodology:

-

Sample Preparation:

-

Synthesize and purify the desired DNA oligonucleotide (e.g., d(ACGATCGT)2).[2]

-

Prepare samples of the DNA oligonucleotide alone and in the presence of varying concentrations of pixantrone in a suitable NMR buffer (e.g., phosphate buffer in D2O).

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) 1H NMR spectra to observe changes in the chemical shifts of the DNA and pixantrone protons upon binding.

-

Acquire two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign the proton resonances and identify through-space interactions.

-

-

Data Analysis:

-

Assign the proton resonances of both the free DNA and the pixantrone-DNA complex.

-

Analyze the chemical shift perturbations. Large upfield shifts in the aromatic protons of pixantrone are indicative of intercalation.[2]

-

Identify intermolecular NOEs between the protons of pixantrone and the DNA to determine the specific binding site and orientation of the drug in the DNA duplex.[2] For example, strong NOEs between pixantrone's side-chain ethylene protons and the H5 protons of cytosine residues indicate major groove binding at CG sites.[2]

-

Topoisomerase II-Mediated DNA Cleavage Assay

This assay is used to determine the ability of a compound to act as a topoisomerase II poison by stabilizing the cleavable complex and leading to DNA cleavage.

Experimental Workflow:

Methodology:

-

Reaction Setup:

-

Drug Addition:

-

Add pixantrone at various concentrations to the reaction mixtures. Include a no-drug control and a positive control (e.g., etoposide).

-

-

Incubation:

-

Initiate the reaction by incubating the mixtures at 37°C for a defined period (e.g., 30 minutes).[3]

-

-

Reaction Termination and Protein Digestion:

-

Agarose Gel Electrophoresis:

-

Visualization and Analysis:

Conclusion

This compound is a multifaceted DNA-targeting agent that primarily functions through DNA intercalation and the poisoning of topoisomerase II. Its binding to DNA shows a preference for CG-rich sequences and structural anomalies such as adenine bulges. Furthermore, its ability to form covalent adducts with DNA, particularly in the presence of formaldehyde, adds another layer to its mechanism of action. While significant progress has been made in understanding these interactions, a notable gap exists in the quantitative thermodynamic characterization of pixantrone's binding to undamaged DNA. Further studies, such as isothermal titration calorimetry and detailed UV-Vis spectroscopic titrations, are warranted to provide a more complete picture of its DNA binding profile. A deeper understanding of the thermodynamics and kinetics of these interactions will be invaluable for the rational design of next-generation aza-anthracenediones with improved efficacy and safety profiles.

References

- 1. Spectroscopic studies of the effects of anticancer drug mitoxantrone interaction with calf-thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

- 7. Probing the binding of insecticide permethrin to calf thymus DNA by spectroscopic techniques merging with chemometrics method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Structural and Mechanistic Differences Between Pixantrone and Mitoxantrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional distinctions between the anticancer agents Pixantrone and Mitoxantrone. Both are potent topoisomerase II inhibitors, but subtle yet critical modifications in the chemical scaffold of Pixantrone lead to a significantly different pharmacological profile, most notably a reduction in cardiotoxicity. This document outlines these differences through a detailed examination of their chemical structures, mechanisms of action, comparative biological data, and the experimental protocols used for their characterization.

Core Structural Differences

The fundamental distinctions between Pixantrone and Mitoxantrone lie in their core ring structure and side chains. Mitoxantrone is a synthetic anthracenedione, while Pixantrone is a novel aza-anthracenedione.[1][2] These structural modifications were intentionally designed to improve the safety profile of this class of chemotherapeutics.

Key Structural Modifications of Pixantrone:

-

Aza-Anthracenedione Core: Pixantrone incorporates a nitrogen atom into its polycyclic ring system, distinguishing it from the anthracenedione structure of Mitoxantrone.[1] This modification alters the electronic properties of the molecule, influencing its interaction with DNA and reducing its capacity for redox cycling.

-

Absence of a Hydroquinone Moiety: A critical difference is the lack of a hydroquinone functional group in Pixantrone.[1][3] In Mitoxantrone, this moiety is implicated in the chelation of iron, leading to the formation of drug-metal complexes that catalyze the production of reactive oxygen species (ROS). This ROS generation is a primary contributor to the cardiotoxicity associated with Mitoxantrone and other anthracyclines.[1][3] Pixantrone's design circumvents this mechanism of cardiac damage.

-

Modified Side Chains: The side chains of the two molecules also differ. Pixantrone possesses (ethylamino)-diethylamino side chains, whereas Mitoxantrone has (hydroxyethylamino)-ethylamino side chains.[1] These differences in the side chains can influence the drugs' solubility, cellular uptake, and DNA binding affinity.

Comparative Physicochemical and Biological Properties

The structural alterations in Pixantrone translate to measurable differences in its biological activity and safety profile when compared to Mitoxantrone. The following tables summarize key quantitative data from comparative studies.

| Property | Pixantrone | Mitoxantrone | Reference(s) |

| Molar Mass | 325.365 g/mol | 444.48 g/mol | [4][5],[6] |

| Chemical Formula | C17H19N5O2 | C22H28N4O6 | [4][5],[6] |

Table 1: Physicochemical Properties

| Assay | Pixantrone | Mitoxantrone | Reference(s) |

| IC50 in K562 Cells | 0.10 µM | 0.42 µM | [3],[7] |

| Cross-resistance in K/VP.5 Cells | 5.7-fold | 4.2-fold | [3] |

| Cellular Uptake in K562 Cells (10 µM, 1 hr) | 1.5 nmol | 8.1 nmol | [1][3] |

| DNA Adduct Formation Propensity | 10- to 100-fold greater than Mitoxantrone | Baseline | [8] |

Table 2: In Vitro Biological Activity

| Parameter | Pixantrone | Mitoxantrone | Reference(s) |

| Topoisomerase II Isoform Selectivity | Preferentially targets Topoisomerase IIα | Less selective, affects both IIα and IIβ | [1][3][9] |

| Iron (Fe³⁺) Binding | Does not bind | Forms a strong complex | [1][3] |

| Cardiotoxicity in Preclinical Models | Minimal to no detectable cardiotoxicity | Marked to severe heart muscle degeneration | [2][4] |

Table 3: Safety and Selectivity Profile

Mechanism of Action: A Comparative Overview

Both Pixantrone and Mitoxantrone exert their cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[4][10] However, the nuances of their interactions with the enzyme and DNA, as well as their downstream cellular effects, differ.

Shared Mechanism:

-

Topoisomerase II Poisoning: Both drugs are classified as topoisomerase II poisons. They intercalate into DNA and stabilize the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[4][10][11] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA lesions trigger cell cycle arrest and ultimately induce apoptosis.[12]

Key Mechanistic Differences for Pixantrone:

-

Topoisomerase IIα Selectivity: Pixantrone demonstrates a greater selectivity for the topoisomerase IIα isoform over the IIβ isoform.[3][9] Topoisomerase IIα is highly expressed in proliferating cancer cells, while topoisomerase IIβ is the predominant isoform in quiescent cells, including cardiomyocytes. This selectivity is believed to contribute significantly to Pixantrone's reduced cardiotoxicity.[1][3]

-

Reduced Oxidative Stress: Due to its inability to chelate iron, Pixantrone does not promote the formation of damaging reactive oxygen species in the same manner as Mitoxantrone.[3][5] This minimizes a key pathway of anthracycline-induced cardiotoxicity.

-

Enhanced DNA Adduct Formation: In the presence of formaldehyde, which is often found at elevated levels in cancer cells, Pixantrone can form covalent adducts with DNA at a much higher rate than Mitoxantrone.[8] This provides an additional mechanism of cytotoxicity.

Experimental Protocols

The characterization and comparison of Pixantrone and Mitoxantrone rely on a suite of well-established experimental protocols. The following sections detail the methodologies for key assays cited in the literature.

Cell Viability Assay (MTS Assay)

Principle: The MTS assay is a colorimetric method for assessing cell viability. The tetrazolium salt MTS is reduced by viable cells with active metabolism to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Pixantrone and Mitoxantrone in culture medium. Remove the medium from the wells and add 100 µL of the drug solutions. Include untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Topoisomerase II Decatenation Assay

Principle: This assay measures the ability of topoisomerase II to resolve catenated networks of DNA, typically kinetoplast DNA (kDNA), into individual minicircles. Topoisomerase II poisons inhibit this process.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Topoisomerase II assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

-

200-300 ng of kDNA.

-

Varying concentrations of Pixantrone or Mitoxantrone.

-

Purified human topoisomerase IIα or IIβ.

-

Nuclease-free water to the final volume.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a tracking dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

DNA Cleavage Assay

Principle: This assay detects the formation of stable cleavage complexes by topoisomerase II poisons. The drug-stabilized complex leads to the conversion of supercoiled plasmid DNA (e.g., pBR322) into linear DNA.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Topoisomerase II cleavage buffer.

-

Supercoiled pBR322 plasmid DNA (e.g., 0.5 µg).

-

Varying concentrations of Pixantrone or Mitoxantrone.

-

Purified human topoisomerase II.

-

Nuclease-free water to the final volume.

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Reaction Termination and Protein Digestion: Add SDS to a final concentration of 1% to stop the reaction, followed by proteinase K to digest the topoisomerase II. Incubate at 37°C for another 30 minutes.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Analysis: Visualize the DNA under UV light. Quantify the conversion of supercoiled DNA to linear DNA.

γH2AX Assay for DNA Double-Strand Breaks

Principle: The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks. This can be detected by immunofluorescence.

Protocol:

-

Cell Treatment: Grow cells on coverslips and treat with Pixantrone or Mitoxantrone for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.

-

DNA Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key structural differences, the topoisomerase II mechanism of action, and a typical experimental workflow.

Caption: Key structural differences between Mitoxantrone and Pixantrone and their implications for cardiotoxicity.

Caption: The catalytic cycle of Topoisomerase II and its inhibition by Pixantrone and Mitoxantrone.

Caption: A generalized workflow for the in vitro comparison of Pixantrone and Mitoxantrone.

Conclusion

Pixantrone represents a rationally designed analogue of Mitoxantrone that retains potent anticancer activity while exhibiting a significantly improved safety profile, particularly with respect to cardiotoxicity. The key structural modifications—the introduction of a nitrogen atom in the core ring and the removal of the hydroquinone moiety—effectively mitigate the iron-dependent oxidative stress that is a major contributor to the cardiac damage caused by Mitoxantrone. Furthermore, its selectivity for topoisomerase IIα suggests a more targeted therapeutic action against cancer cells. The in-depth understanding of these structural and mechanistic differences, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of safer and more effective chemotherapeutic agents.

References

- 1. topogen.com [topogen.com]

- 2. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetoplast DNA Decatenation Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunodetection of human topoisomerase I-DNA covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. topogen.com [topogen.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Pixantrone Maleate and Its Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pixantrone maleate, an aza-anthracenedione, is a cytotoxic agent approved for the treatment of certain hematological malignancies.[1] Structurally related to anthracyclines, it was designed to reduce cardiotoxicity while retaining potent anti-tumor activity.[1][2] Its primary mechanism of action involves the inhibition of topoisomerase IIα, an enzyme critical for resolving DNA topological challenges during replication and transcription.[1][3] Unlike classical topoisomerase II poisons that induce a robust DNA damage response and canonical cell cycle arrest, pixantrone's effect on cell cycle progression is nuanced and highly cell-type dependent. At clinically relevant concentrations, its dominant mechanism of cell killing is the induction of mitotic catastrophe, stemming from mitotic perturbations rather than a direct halt of the cell cycle.[2] This guide provides an in-depth technical overview of this compound's effects on cell cycle progression, detailing its molecular mechanism, cell-line-specific responses, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Topoisomerase IIα Inhibition and Mitotic Catastrophe

Pixantrone functions as a topoisomerase IIα poison, intercalating into DNA and stabilizing the transient topoisomerase II-DNA cleavage complex.[1][3] This action prevents the re-ligation of the DNA strands, leading to the formation of DNA double-strand breaks (DSBs), particularly during the S and G2 phases of the cell cycle. However, a key feature of pixantrone is that at cytotoxic concentrations, it does not typically trigger a widespread, canonical DNA damage response characterized by the formation of γH2AX foci in the primary nucleus.[1][2] Instead, it induces a "latent" form of DNA damage that does not activate mitotic checkpoints effectively, allowing cells to enter mitosis with unresolved DNA lesions.[2][4]

This leads to a cascade of mitotic errors, including:

-

Impaired Chromosome Segregation: Difficulty in properly separating sister chromatids.[2]

-

Formation of Chromatin Bridges: Persistent DNA linkages between separating chromosomes.[2]

-

Generation of Micronuclei: Small, extranuclear bodies containing lagging chromosome fragments. Notably, γH2AX foci are often detected within these micronuclei, indicating concentrated DNA damage in these expelled fragments.[2][5]

Cells treated with pixantrone often undergo multiple rounds of these aberrant divisions before ultimately succumbing to cell death, a process defined as mitotic catastrophe.[2][5] This mechanism distinguishes pixantrone from agents that cause a definitive cell cycle arrest.

Signaling Pathway: Induction of Mitotic Catastrophe

The following diagram illustrates the proposed signaling pathway for pixantrone-induced cell death.

Data Presentation: Cell Line-Specific Effects on Cell Cycle Progression

The impact of pixantrone on cell cycle distribution is not uniform across different cancer cell lines. The following tables summarize the observed effects and cytotoxicity based on clonogenic survival assays.

Table 1: Qualitative Effects of Pixantrone on Cell Cycle Distribution (24-hour treatment)

| Cell Line | Cancer Type | Concentration (nM) | Observed Effect on Cell Cycle | Reference |

| PANC1 | Pancreatic Adenocarcinoma | 100 | No obvious changes in cell cycle dynamics. | [2] |

| MCF10A | Non-transformed Breast Epithelial | >100 | G1-mediated arrest. | [2] |

| T47D | Breast Ductal Carcinoma | 50 | Reduced G1 fraction. | [2] |

| >100 | Increased G2/M fraction and presence of >4N DNA population. | [2] | ||

| OVCAR5 | Ovarian Carcinoma | 200 | Minimal cell cycle perturbation. | [2] |

Table 2: Cytotoxicity of Pixantrone in Long-Term Clonogenic Assays

This assay measures the ability of single cells to form colonies after a short-term drug treatment, reflecting long-term cell survival.

| Cell Line | IC₅₀ (nM) from Clonogenic Assay |

| MCF7 | 68.3 |

| T47D | 37.3 |

| MCF10A | 126 |

| PANC1 | 51.2 |

| OVCAR5 | 136 |

| OVCAR10 | 122 |

| PEO1 | 109 |

| Data derived from Beeharry et al., 2015.[2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pixantrone's effects. The following are standard protocols for key assays.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (4N) of G0/G1 cells (2N), and S-phase cells have an intermediate amount.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest cells, including any floating cells from the supernatant. For adherent cells, use trypsin-EDTA to detach them. Centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubation: Incubate the cells at -20°C for at least 2 hours. (Note: Cells can be stored at this temperature for several weeks).

-

Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm laser for excitation. Collect fluorescence data on a linear scale. Use appropriate software to gate out doublets and debris and to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow: Cell Cycle Analysis

Clonogenic Survival Assay

Principle: This assay assesses the long-term reproductive viability of cells after drug treatment by measuring their ability to form colonies.

Materials:

-

Appropriate cell culture plates and medium

-

Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Plating and Treatment: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well). Allow them to attach overnight. Treat with various concentrations of pixantrone for 24 hours.

-

Drug Washout: After 24 hours, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.

-

Incubation: Incubate the cells for 9-14 days, allowing colonies to form.

-

Fixation and Staining: Remove the medium, wash with PBS, and fix the colonies with 100% methanol for 10 minutes. Remove methanol and stain with 0.5% crystal violet solution for 20-30 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Quantification: Count the number of colonies (typically defined as >50 cells). The plating efficiency and surviving fraction for each treatment group are calculated relative to the vehicle-treated control.

γH2AX Immunofluorescence Staining

Principle: This assay detects the phosphorylation of histone H2AX at serine 139 (γH2AX), which is an early marker for DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) for fixation

-

0.3% Triton X-100 in PBS for permeabilization

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: anti-γH2AX

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a culture plate. Treat with pixantrone as required.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 15-30 minutes.

-

Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI.

-

Imaging and Analysis: Visualize and capture images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Conclusion

The primary effect of this compound on cell cycle progression is not a classical arrest but rather the induction of mitotic catastrophe. This is driven by its function as a topoisomerase IIα inhibitor, which creates a state of "latent" DNA damage that bypasses mitotic checkpoints, leading to severe chromosomal segregation errors and eventual cell death. While this is the predominant mechanism, cell-line specific variations, including G1 or G2/M arrest, can occur. For drug development professionals and researchers, understanding this nuanced mechanism is critical for identifying responsive tumor types, designing rational combination therapies, and developing relevant pharmacodynamic biomarkers. The detailed protocols provided herein offer a standardized framework for investigating the complex interplay between pixantrone and the cell cycle.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

In Vitro Antitumor Activity of Pixantrone Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pixantrone maleate (referred to as Pixantrone) is a novel aza-anthracenedione with significant antitumor activity. It is structurally related to anthracenediones like mitoxantrone but exhibits a distinct and favorable safety profile, particularly with reduced cardiotoxicity. This technical guide provides an in-depth overview of the in vitro antitumor properties of Pixantrone, focusing on its mechanism of action, quantitative efficacy across various cancer cell lines, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

Pixantrone exerts its antitumor effects through a multi-faceted mechanism, primarily targeting DNA integrity and mitotic processes. The key mechanisms of action are:

-

DNA Intercalation and Topoisomerase II Inhibition: Pixantrone intercalates into DNA, disrupting the normal helical structure.[1] This intercalation, coupled with the inhibition of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation, leads to the stabilization of the DNA-enzyme complex.[2] This results in the accumulation of DNA double-strand breaks, which are particularly cytotoxic to rapidly proliferating cancer cells.[2]

-

Induction of Mitotic Catastrophe: A unique aspect of Pixantrone's activity is the induction of mitotic catastrophe.[3][4] Instead of triggering a robust DNA damage response and cell cycle arrest, Pixantrone allows cells to enter mitosis with damaged DNA.[3] This leads to severe chromosomal aberrations, including the formation of chromatin bridges and micronuclei, ultimately resulting in cell death after multiple aberrant divisions.[4] This mechanism appears to be independent of p53 status, suggesting its potential efficacy in p53-mutated tumors.[5]

Quantitative In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative effects of Pixantrone have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines (Clonogenic Assay)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| T47D | Breast Cancer | 37.3 | [6] |

| MCF-10A | Breast (Non-T) | 126 | [6] |

| OVCAR5 | Ovarian Cancer | 136 | [6] |

| K562 | Leukemia | 100 | [6] |

| K/VP.5 | Leukemia (Etoposide-Resistant) | 560 | [6] |

| MDCK | Kidney (Canine) | 58 | [6] |

| MDCK/MDR | Kidney (Canine, MDR) | 4500 | [6] |

MDR: Multidrug-Resistant

Table 2: Median Relative IC50 Values of this compound in Pediatric Preclinical Testing Program (PPTP) In Vitro Panel

| Cell Line Panel | Median rIC50 (nM) | rIC50 Range (nM) | Reference |

| Overall | 54 | <3 - 1033 | [7] |

| Ewing Sarcoma | 14 | - | [7] |

| Rhabdomyosarcoma | 412 | - | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the antitumor activity of this compound.

Cell Viability Assessment: MTS Assay

Objective: To determine the effect of Pixantrone on the metabolic activity of cancer cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[4]

-

Drug Treatment: Treat the cells with a range of concentrations of Pixantrone for 24, 48, or 72 hours. Include untreated control wells.[4]

-

Reagent Incubation: Add MTS reagent to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.[4]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[4]

Long-Term Survival Assessment: Clonogenic Assay

Objective: To assess the ability of single cancer cells to form colonies after treatment with Pixantrone, indicating long-term survival and proliferative capacity.

Protocol:

-

Cell Seeding: Seed a predetermined number of cells (typically 200-1000 cells/well, optimized for each cell line's plating efficiency) into 6-well plates. Allow cells to attach overnight.[8]

-

Drug Treatment: Treat the cells with various concentrations of Pixantrone for 24 hours.[4]

-

Drug Removal and Incubation: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 7-14 days, or until visible colonies are formed.[4][8]

-

Fixation and Staining: Carefully remove the medium and wash the wells with PBS. Fix the colonies with a solution such as 4% paraformaldehyde or a methanol:acetic acid mixture for 10-15 minutes. Stain the fixed colonies with 0.5% crystal violet in methanol.[8]

-

Colony Counting and Analysis: Count the number of colonies (typically defined as a cluster of at least 50 cells). Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.[4]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following Pixantrone treatment.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Pixantrone for the desired time. Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[4]

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation.[4]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To determine the effect of Pixantrone on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Pixantrone for the desired duration. Harvest the cells by trypsinization.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that PI only stains DNA. Incubate at room temperature.

-

PI Staining: Add a solution of propidium iodide to the cell suspension.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assessment: In Vitro DNA Cleavage Assay

Objective: To determine if Pixantrone can stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks.

Protocol:

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα or IIβ enzyme, and the appropriate assay buffer. Add varying concentrations of Pixantrone or a vehicle control.[2]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the topoisomerase II-mediated reaction.[2]

-

Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K to denature and digest the enzyme.[2]

-

Agarose Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.[2]

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The presence of a linearized plasmid DNA band indicates topoisomerase II-mediated DNA cleavage stabilized by Pixantrone.[2]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the in vitro antitumor activity of this compound.

Caption: Mechanism of action of this compound.

Caption: A typical workflow for in vitro evaluation of Pixantrone.

Caption: Pixantrone-induced mitotic catastrophe pathway.

References

- 1. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of drug-induced mitotic catastrophe in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Pixantrone Maleate: A Technical Guide to its Selectivity for Topoisomerase II Alpha

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of pixantrone maleate, focusing on its selectivity for the alpha isoform of topoisomerase II over the beta isoform. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Executive Summary

Pixantrone is an aza-anthracenedione, a class of antineoplastic agents, that has demonstrated a favorable safety profile, particularly with respect to cardiotoxicity, when compared to other structurally related compounds like doxorubicin and mitoxantrone.[1] A key factor contributing to this reduced cardiotoxicity is believed to be its selective targeting of topoisomerase II alpha (TOP2A), which is highly expressed in proliferating cancer cells, over topoisomerase II beta (TOP2B), the predominant isoform in quiescent cells, including cardiomyocytes.[1][2] This guide delves into the scientific evidence supporting this isoform selectivity.

Quantitative Data: Isoform Selectivity of Pixantrone

While direct comparative IC50 values for the inhibition of the catalytic activity of both isoforms by pixantrone are not consistently reported in publicly available literature, the key distinction in its mechanism lies in the differential stabilization of the topoisomerase II-DNA cleavage complex. The following table summarizes the key findings regarding the isoform selectivity of pixantrone.

| Parameter | Topoisomerase II Alpha (TOP2A) | Topoisomerase II Beta (TOP2B) | Key Findings & References |

| Stabilization of Covalent Enzyme-DNA Complexes | More Selective | Less Selective | Pixantrone demonstrates greater selectivity for stabilizing the TOP2A-DNA covalent complex compared to the TOP2B-DNA complex. This is a critical aspect of its anticancer activity.[2][3][4] |

| DNA Decatenation Inhibition | Similar to Doxorubicin | Similar to Doxorubicin | In assays measuring the inhibition of the catalytic decatenation activity, pixantrone shows similar potency against both TOP2A and TOP2B, comparable to doxorubicin.[1] |

| Induction of Linear DNA (pBR322 Cleavage Assay) | More Potent | Less Potent | Pixantrone is more effective at inducing the formation of linear DNA by acting on TOP2A than on TOP2B, indicating a preferential poisoning of the alpha isoform.[1] |

| Cellular Formation of Covalent Complexes (ICE Assay) | Concentration-dependent increase | Concentration-dependent increase | In cellular assays, pixantrone induces a concentration-dependent increase in both TOP2A- and TOP2B-DNA covalent complexes. However, the selectivity for TOP2A is more pronounced.[1] |

Mechanism of Action and Signaling Pathway

Pixantrone functions as a topoisomerase II poison. It intercalates into DNA and stabilizes the transient covalent complex formed between topoisomerase II and DNA during the catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks trigger a DNA damage response, ultimately leading to cell cycle arrest and apoptosis. The preferential targeting of TOP2A in cancer cells is thought to enhance the therapeutic index of pixantrone.

Caption: Mechanism of action of pixantrone, highlighting its preferential poisoning of topoisomerase II alpha.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity of pixantrone for topoisomerase II isoforms.

Topoisomerase II-Mediated DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which involves the unlinking of catenated (interlocked) DNA circles.

Experimental Workflow:

Caption: General workflow for a topoisomerase II DNA decatenation assay.

Detailed Methodology:

-

Reaction Mixture Preparation: On ice, a reaction mixture is prepared containing kinetoplast DNA (kDNA) as the substrate, a suitable assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and ATP.

-

Addition of Inhibitor and Enzyme: Varying concentrations of pixantrone (or a vehicle control) are added to the reaction tubes. The reaction is initiated by the addition of purified recombinant human topoisomerase II alpha or topoisomerase II beta.

-

Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the decatenation reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution, which often contains a detergent like sodium dodecyl sulfate (SDS) to denature the enzyme, and a loading dye.

-

Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on an agarose gel. The large, catenated kDNA networks are unable to enter the gel, while the decatenated, individual DNA minicircles migrate into the gel.

-

Visualization and Analysis: The gel is stained with a DNA intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated minicircles in the presence of pixantrone compared to the control.[5]

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines the ability of a compound to act as a topoisomerase II poison by stabilizing the cleavage complex, resulting in the conversion of supercoiled plasmid DNA into linear DNA.

Experimental Workflow:

Caption: General workflow for a topoisomerase II DNA cleavage assay.

Detailed Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), an appropriate assay buffer, and purified recombinant human topoisomerase II alpha or topoisomerase II beta is prepared on ice.

-

Addition of Inhibitor: Pixantrone at various concentrations is added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C for a specific duration to allow for the formation of the cleavage complex.

-

Trapping the Cleavage Complex: The reaction is terminated by the addition of SDS to denature the topoisomerase II, which traps the enzyme covalently bound to the cleaved DNA.

-